Methyl 4-(oxiran-2-yl)benzoate
Overview
Description
Methyl 4-(oxiran-2-yl)benzoate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . . This compound features an oxirane (epoxide) ring attached to a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(oxiran-2-yl)benzoate can be synthesized through various methods. One common approach involves the reaction of methyl 4-(2-bromoacetyl)benzoate with sodium borohydride (NaBH4) in methanol (MeOH) at 0°C . The reaction mixture is then stirred at room temperature, followed by the addition of potassium carbonate (K2CO3) and further stirring for 72 hours. The product is isolated by extraction with diethyl ether (Et2O) and purified by evaporation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4-(oxiran-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(oxiran-2-yl)benzoate involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and substitutions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Methyl 4-(oxiran-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(2-bromoacetyl)benzoate: A precursor in the synthesis of this compound.
Methyl 4-(2-hydroxyethyl)benzoate: A reduction product of the epoxide ring.
Methyl 4-(2-aminomethyl)benzoate: A substitution product of the epoxide ring.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
methyl 4-(oxiran-2-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-7(3-5-8)9-6-13-9/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGSYIMJMQBOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36099-25-9 | |
Record name | methyl 4-(oxiran-2-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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